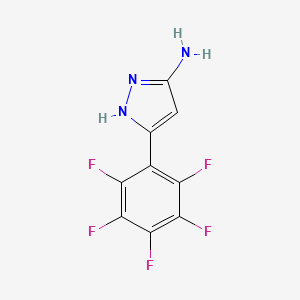
2-Chloro-5-(difluoromethyl)anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(difluoromethyl)anisole is an organic compound with the molecular formula C8H7ClF2O It is a derivative of anisole, where the methoxy group is substituted with a difluoromethyl group and a chlorine atom at specific positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(difluoromethyl)anisole typically involves the introduction of the difluoromethyl group and the chlorine atom onto the anisole framework. One common method is the electrophilic aromatic substitution reaction, where anisole is treated with chlorinating agents and difluoromethylating reagents under controlled conditions. For example, the reaction can be carried out using chlorodifluoromethane (ClCF2H) in the presence of a catalyst to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(difluoromethyl)anisole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group, which activates the benzene ring towards electrophiles.
Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of various substituted products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogenating agents (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom with nucleophiles.
Major Products Formed
Electrophilic Aromatic Substitution: Products include ortho- and para-substituted derivatives depending on the directing effects of the substituents.
Nucleophilic Aromatic Substitution: Products include various nucleophile-substituted anisole derivatives.
Scientific Research Applications
2-Chloro-5-(difluoromethyl)anisole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(difluoromethyl)anisole involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The methoxy group enhances the electron density on the benzene ring, making it more reactive towards electrophiles. The chlorine atom can be replaced by nucleophiles, allowing for the formation of various substituted products. These interactions can affect biological pathways and enzyme activities, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)anisole: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-Chloro-2-(difluoromethyl)anisole: Similar in structure but with different positions of the substituents.
Uniqueness
2-Chloro-5-(difluoromethyl)anisole is unique due to the specific positioning of the difluoromethyl and chlorine groups, which can influence its reactivity and interactions with other molecules. The presence of the difluoromethyl group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C8H7ClF2O |
|---|---|
Molecular Weight |
192.59 g/mol |
IUPAC Name |
1-chloro-4-(difluoromethyl)-2-methoxybenzene |
InChI |
InChI=1S/C8H7ClF2O/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,8H,1H3 |
InChI Key |
NMQXFJYYOICDLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


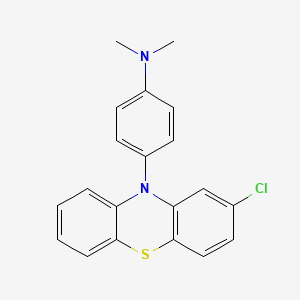
![O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13698197.png)
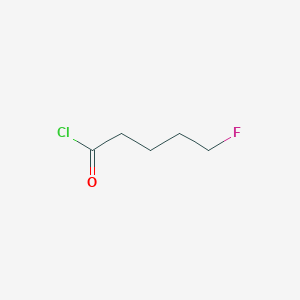
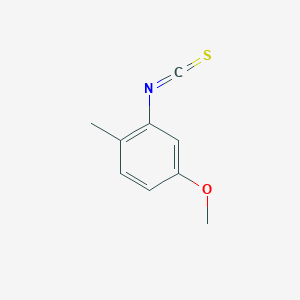
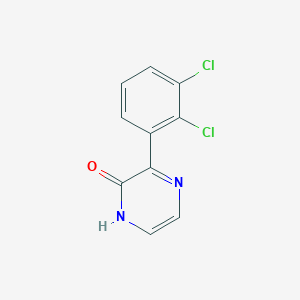
![4-Chloro-2,7-diphenylpyrido[2,3-d]pyrimidine](/img/structure/B13698216.png)
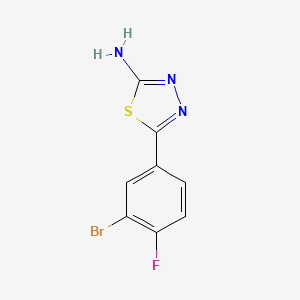
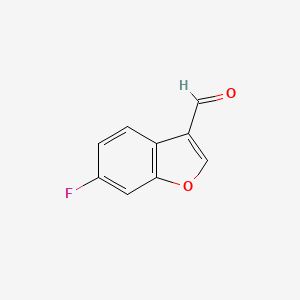
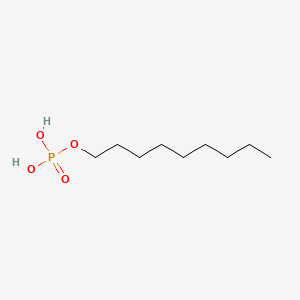
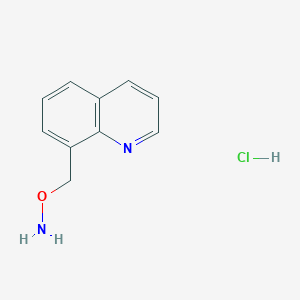
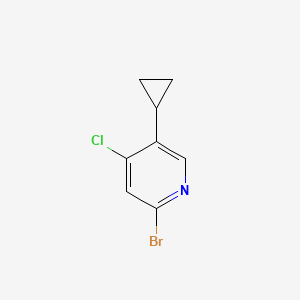
![3-Acetyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B13698247.png)
![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane](/img/structure/B13698252.png)
